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Compound of Interest

Compound Name: 3-Fluorophenylacetic acid

Cat. No.: B181358 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluorophenylacetic acid (3-FPAA) is a fluorinated aromatic carboxylic acid that serves as a

critical intermediate and building block in various fields of chemical and pharmaceutical

research. The presence of a fluorine atom at the meta-position of the phenyl ring significantly

influences the molecule's electronic properties, enhancing its reactivity and biological activity

compared to its non-fluorinated analogs. This guide provides an in-depth overview of the

physicochemical properties of 3-FPAA, detailed experimental protocols for their determination,

and key synthetic and analytical workflows relevant to its application in drug discovery and

organic synthesis.

Physicochemical Properties
The fundamental physicochemical properties of 3-Fluorophenylacetic acid are summarized

below. These parameters are crucial for predicting its behavior in various chemical and

biological systems, including solubility, absorption, and reactivity.
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Property Value Source(s)

Molecular Formula C₈H₇FO₂ [1][2][3][4][5][6]

Molecular Weight 154.14 g/mol [1][2][3][5][6][7][8][9][10]

CAS Number 331-25-9 [1][2][7][11]

Appearance
White to pale yellow crystalline

powder/solid.
[1][7]

Melting Point 42 - 49 °C [1][2][3][7][11][12][13]

Boiling Point

125 °C @ 2.5 mmHg151 °C @

0.8 mmHg164-166 °C @ 760

mmHg

[1][2][3][7][13]

Solubility

Insoluble in water; slightly

soluble in chloroform and

methanol.

[2][3][7][11]

pKa (predicted) ~4.10 [7]

LogP 1.45 - 1.7 [9][10]

Key Applications
3-Fluorophenylacetic acid is a versatile intermediate with significant applications in several

areas of research and development:

Pharmaceutical Development: It is a key precursor in the synthesis of various

pharmaceuticals, particularly anti-inflammatory and analgesic drugs. The fluorine substitution

can enhance pharmacokinetic properties like bioavailability and metabolic stability.[1][14][15]

Organic Synthesis: Its reactivity makes it a valuable building block for creating more complex

molecules and diverse chemical structures.[1][14]

Agrochemicals: It serves as an intermediate in the production of certain agrochemicals.[1]

Drug Discovery: In structure-activity relationship (SAR) studies, the incorporation of 3-FPAA-

derived fragments helps in optimizing the potency and selectivity of lead compounds.[15][16]
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Experimental Protocols
Accurate determination of physicochemical properties is fundamental. The following sections

detail standard methodologies for key parameters.

Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a

carboxylic acid like 3-FPAA, potentiometric titration is a standard and reliable method.

Principle: The method involves titrating a solution of the weak acid (3-FPAA) with a strong base

(e.g., NaOH) of known concentration. The pH of the solution is monitored continuously using a

calibrated pH meter as the titrant is added. The pKa is the pH at which the acid is half-

neutralized, i.e., when the concentration of the acid [HA] is equal to the concentration of its

conjugate base [A⁻]. This point corresponds to the midpoint of the buffer region on the titration

curve.[4][5]

Methodology:

Preparation: A precise amount of 3-Fluorophenylacetic acid is dissolved in a suitable

solvent (e.g., water or a water/co-solvent mixture if solubility is low) to create a solution of

known concentration (e.g., 0.01 M).

Calibration: The pH meter is calibrated using standard buffers (e.g., pH 4.0, 7.0, and 10.0) to

ensure accurate readings.[5]

Titration: The 3-FPAA solution is placed in a beaker with a magnetic stirrer. A calibrated pH

electrode is immersed in the solution. A standardized solution of NaOH (e.g., 0.1 M) is added

incrementally from a burette.

Data Collection: After each addition of NaOH, the solution is allowed to equilibrate, and the

pH is recorded. This is continued past the equivalence point, where a sharp change in pH

occurs.

Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH

added (x-axis). The equivalence point is the inflection point of the curve. The volume of
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NaOH at the half-equivalence point is determined, and the pH at this volume is equal to the

pKa of the acid.[4][17]

Determination of Solubility by the Shake-Flask Method
The shake-flask method is the gold standard for determining the equilibrium solubility of a

compound in a given solvent.[18]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a

prolonged period until equilibrium is reached between the dissolved and undissolved solute.

The concentration of the solute in the saturated solution is then measured.

Methodology:

Preparation: An excess amount of 3-Fluorophenylacetic acid is added to a vial containing a

known volume of the solvent (e.g., water, phosphate-buffered saline).

Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant

temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure

equilibrium is reached.[19]

Phase Separation: After equilibration, the suspension is left to stand to allow the undissolved

solid to settle. The saturated supernatant is then carefully separated from the excess solid by

centrifugation or filtration, ensuring no solid particles are carried over.[18]

Quantification: The concentration of 3-FPAA in the clear, saturated solution is determined

using a suitable analytical technique, such as High-Performance Liquid Chromatography

(HPLC) with UV detection or UV-Vis spectroscopy.[19]

Calculation: The solubility is reported in units such as mg/mL or mol/L.

Determination of Partition Coefficient (LogP) by the
Shake-Flask Method
The partition coefficient (P) or its logarithm (logP) is a measure of a compound's lipophilicity. It

describes the ratio of its concentration in an immiscible two-phase system, typically n-octanol

and water.[8][10]
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Principle: The compound is dissolved in a biphasic system of n-octanol and water. After

equilibration, the concentration of the compound in each phase is measured to calculate the

partition ratio.

Methodology:

Solvent Saturation: n-octanol is saturated with water, and water (typically a buffer, e.g., PBS

at pH 7.4 for LogD measurement) is saturated with n-octanol by mixing them vigorously and

allowing the layers to separate.[3]

Partitioning: A known amount of 3-FPAA is dissolved in one of the pre-saturated phases. This

solution is then mixed with a known volume of the other pre-saturated phase in a separation

funnel or vial.

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand

undisturbed until the two phases have completely separated.[10]

Phase Separation and Sampling: A precise aliquot is carefully removed from both the n-

octanol and the aqueous layers.[10]

Quantification: The concentration of 3-FPAA in each phase is determined by an appropriate

analytical method, such as HPLC-UV.

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the

n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of

this value.[10][20]

Workflows and Pathways
General Workflow for Chemical Characterization
The comprehensive characterization of a newly synthesized or isolated compound like 3-FPAA

follows a structured workflow to confirm its identity, purity, and properties.[21][22][23]
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Caption: General workflow for the synthesis and characterization of 3-FPAA.
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Synthetic Pathway: Suzuki-Miyaura Coupling
One prominent method for synthesizing substituted phenylacetic acids involves the Palladium-

catalyzed Suzuki-Miyaura cross-coupling reaction.[24] This reaction forms a new carbon-

carbon bond between an organoborane and an organic halide.[2][7][12] The catalytic cycle

illustrates the logical relationship between the reactants and the palladium catalyst.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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